N-(fluoren-9-ylideneamino)-4-fluorobenzamide
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Overview
Description
N-(fluoren-9-ylideneamino)-4-fluorobenzamide is an organic compound that belongs to the class of fluorenes Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene
Preparation Methods
The synthesis of N-(fluoren-9-ylideneamino)-4-fluorobenzamide typically involves the reaction of fluorenone with 4-fluoroaniline in the presence of a suitable catalyst. One common method involves the use of boron trifluoride diethyl etherate (BF3·Et2O) as a catalyst. The reaction is carried out in dichloromethane at room temperature, leading to the formation of the desired product in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(fluoren-9-ylideneamino)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(fluoren-9-ylideneamino)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is used in the development of organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells
Mechanism of Action
The mechanism of action of N-(fluoren-9-ylideneamino)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(fluoren-9-ylideneamino)-4-fluorobenzamide can be compared with other fluorenone derivatives, such as:
- N-(fluoren-9-ylideneamino)-4-nitroaniline
- N-(fluoren-9-ylideneamino)-4-chlorobenzamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity .
Properties
IUPAC Name |
N-(fluoren-9-ylideneamino)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O/c21-14-11-9-13(10-12-14)20(24)23-22-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPAYHGJMMUBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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